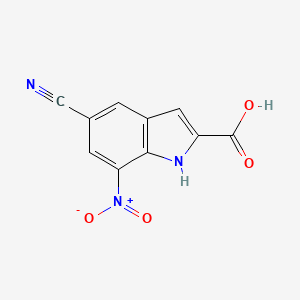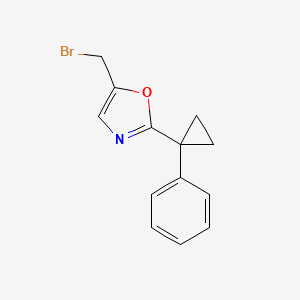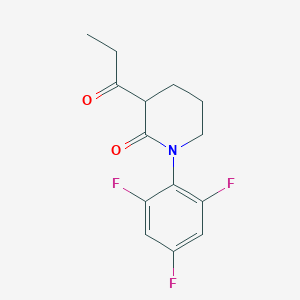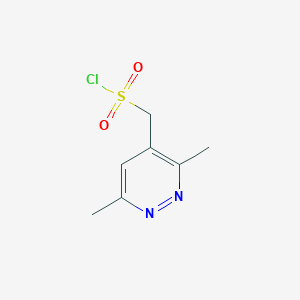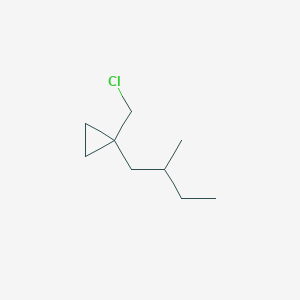![molecular formula C8H9N3OS B13219686 [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13219686.png)
[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol is a heterocyclic compound that features both pyrazole and thiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-methyl-1H-pyrazole-3-carbaldehyde, which is then reacted with a thioamide to form the thiazole ring. The final step involves the reduction of the intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反応の分析
Types of Reactions
[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydrogen atoms on the pyrazole and thiazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while substitution could introduce various functional groups onto the rings.
科学的研究の応用
Chemistry
In chemistry, [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
作用機序
The mechanism of action of [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. The pyrazole and thiazole rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole and thiazole derivatives, such as:
- 2-(1H-pyrazol-3-yl)phenol
- 3-(5-methyl-1H-pyrazol-3-yl)thiazole
Uniqueness
What sets [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol apart is its specific combination of pyrazole and thiazole rings, which imparts unique chemical and biological properties. This combination allows for a broader range of interactions and applications compared to compounds with only one of these rings.
特性
分子式 |
C8H9N3OS |
|---|---|
分子量 |
195.24 g/mol |
IUPAC名 |
[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C8H9N3OS/c1-11-3-2-7(10-11)8-9-6(4-12)5-13-8/h2-3,5,12H,4H2,1H3 |
InChIキー |
FQGKSXDPGLWFLP-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)C2=NC(=CS2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13219608.png)
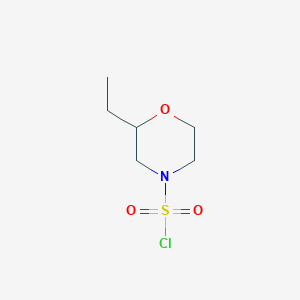

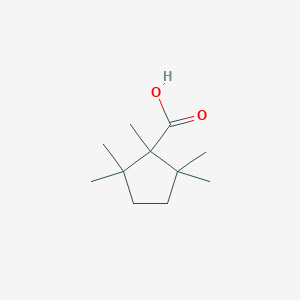

![2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13219636.png)
